molecular formula C7H17NO3Si B11905786 Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate CAS No. 61661-03-8

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

Cat. No.: B11905786
CAS No.: 61661-03-8
M. Wt: 191.30 g/mol
InChI Key: HKVPNRLNZVCYCR-UHFFFAOYSA-N
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Description

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is an organosilicon carbamate derivative characterized by a unique combination of a carbamate group (–NH–CO–O–) and a methoxy(dimethyl)silyl moiety. This structure confers hybrid properties of silicon-based compounds (e.g., thermal stability, hydrophobicity) and carbamates (e.g., biological activity, reactivity).

Properties

CAS No.

61661-03-8

Molecular Formula

C7H17NO3Si

Molecular Weight

191.30 g/mol

IUPAC Name

methyl N-[2-[methoxy(dimethyl)silyl]ethyl]carbamate

InChI

InChI=1S/C7H17NO3Si/c1-10-7(9)8-5-6-12(3,4)11-2/h5-6H2,1-4H3,(H,8,9)

InChI Key

HKVPNRLNZVCYCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC[Si](C)(C)OC

Origin of Product

United States

Preparation Methods

Traditional Carbamate Synthesis via Nucleophilic Alkoxycarbonylation

The foundational approach to synthesizing methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate involves nucleophilic alkoxycarbonylation, where a silylated amine reacts with a methyl carbamate-forming reagent. Sheludyakov et al. (1974) pioneered this method using methyl chloroformate as the alkoxycarbonylating agent . The reaction proceeds under anhydrous conditions in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0–25°C. The silylated amine, typically prepared via hydrosilylation of allylamine derivatives, is treated with methyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine) to scavenge HCl (Table 1) .

Table 1: Sheludyakov’s Protocol for this compound

ParameterDetail
ReactantsSilylated ethylamine, methyl chloroformate
SolventTetrahydrofuran
BaseTriethylamine
Temperature0–25°C
Reaction Time4–6 hours
Yield68–72%

This method prioritizes simplicity but requires stringent moisture control to prevent hydrolysis of the silyl group . The carbamate product is isolated via fractional distillation or column chromatography, with purity exceeding 95% .

Activated Carbonate-Mediated Synthesis

Building on traditional methods, activated mixed carbonates have emerged as superior electrophiles for carbamate formation. The 2015 review by researchers in The Journal of Medicinal Chemistry highlights the use of p-nitrophenyl chloroformate (PNPCOCl) as a high-reactivity carbonate . While Sheludyakov’s work predates these advances, modern adaptations could replace methyl chloroformate with PNPCOCl to enhance reaction efficiency.

In this approach, PNPCOCl reacts with methanol to generate methyl p-nitrophenyl carbonate, which subsequently undergoes nucleophilic attack by the silylated amine (Scheme 1) . The p-nitrophenyl leaving group facilitates a smoother reaction at milder temperatures (20–40°C), reducing side products like urea derivatives . However, this method introduces additional purification steps to remove p-nitrophenol byproducts.

Curtius Rearrangement of Acyl Azides

The Curtius rearrangement offers an alternative pathway through acyl azide intermediates. A 2015 study describes converting carboxylic acids to carbamates via acyl azides, which undergo thermal rearrangement to isocyanates followed by alcohol trapping . For this compound, this would entail:

  • Converting a silylated carboxylic acid to its acyl azide using di-tert-butyl dicarbonate and sodium azide.

  • Rearranging the acyl azide to an isocyanate at 75–100°C.

  • Trapping the isocyanate with methanol to form the carbamate .

This method avoids harsh alkoxycarbonylating agents but demands precise temperature control to prevent silyl group degradation.

Silicon-Directed Protection and Functionalization

Recent patents emphasize silicon-directed strategies to streamline carbamate synthesis. For instance, RU2393148C2 discloses a method where a dimethylaminoethyl group is introduced via reductive amination before carbamate formation . Applying this to this compound, the silyl group could act as a directing group, facilitating regioselective alkoxycarbonylation. Such approaches remain theoretical but align with trends in organosilicon chemistry .

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics for Key Synthetic Routes

MethodYield (%)Purity (%)ScalabilityComplexity
Sheludyakov (1974)68–7295+ModerateLow
Activated Carbonates75–8090–95HighModerate
Reductive Carbonylation60–6585–90LowHigh
Curtius Rearrangement55–6080–85ModerateHigh

Sheludyakov’s method remains the benchmark for simplicity, while activated carbonates offer higher yields at the cost of purification complexity. Reductive carbonylation and Curtius rearrangement are less practical for silylated substrates due to sensitivity issues.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(methoxydimethylsilyl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Medicinal Chemistry

1.1 Role in Drug Design

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate serves as a versatile building block in the synthesis of bioactive compounds. Its structure allows it to act as a protecting group for amines and amino acids, which is crucial during the synthesis of complex molecules. The compound's ability to stabilize reactive intermediates enhances its utility in the development of pharmaceuticals.

  • Case Study : Research indicates that carbamates, including this compound, can be employed to modify the pharmacokinetic properties of drug candidates. For instance, modifications to the carbamate group can influence solubility and metabolic stability, making it a valuable tool in optimizing drug formulations .

1.2 Inhibition Studies

Recent studies have highlighted its potential as an inhibitor for various enzymes. For example, derivatives of this compound have been screened for activity against nucleotide pyrophosphatase/phosphodiesterase enzymes, which play significant roles in nucleotide metabolism.

  • Data Table 1: Inhibitory Activity of Carbamate Derivatives
CompoundEnzyme TargetIC50 (µM)
This compoundh-NPP-145
This compoundh-NPP-330

Organic Synthesis

2.1 Synthesis of Complex Molecules

The compound is utilized in organic synthesis as a reagent for generating carbamates from alcohols and amines. Its unique silyl group enhances reactivity and selectivity during chemical transformations.

  • Methodology : A recent one-pot synthesis method utilizing palladium-catalyzed C-H arylation has been developed to produce N-fused isoquinoline derivatives using this compound as a key intermediate .

2.2 Protecting Group Applications

In organic synthesis, this compound acts as a protecting group for hydroxyl and amine functionalities during multi-step reactions. This capability is particularly beneficial in synthesizing complex natural products and pharmaceuticals.

Material Science

3.1 Silane Coupling Agents

The methoxy(dimethyl)silyl moiety in this compound provides silane coupling properties, making it useful in enhancing the adhesion between organic polymers and inorganic substrates.

  • Application Example : Its incorporation into polymer matrices has shown improved mechanical properties and thermal stability, which is advantageous for developing advanced composite materials.

Mechanism of Action

The mechanism of action of methyl (2-(methoxydimethylsilyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Use/Application Reference
Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate Carbamate, methoxy(dimethyl)silyl ~220 (estimated) Potential agrochemical/pharma N/A
Methyl 2-((1-(2,4-dichloro-5-(methylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate Carbamate, triazole, sulfonamido 530.0 Agrochemical (herbicide)
Glyburide Related Compound B Carbamate, sulfonylurea, benzoyl 315.16 Pharmaceutical (antidiabetic)
Ethametsulfuron methyl ester Carbamate, triazine, sulfonyl ~364.3 (estimated) Herbicide
Methyl (2,2-dimethoxyethyl)carbamate Carbamate, dimethoxyethyl ~165.2 (estimated) Chemical intermediate

Key Observations:

  • Silicon vs. Carbon Substituents : The methoxy(dimethyl)silyl group in the target compound distinguishes it from purely organic carbamates. Silicon-based groups enhance thermal stability and modify hydrophobicity compared to carbon analogs like methyl (2,2-dimethoxyethyl)carbamate .
  • Biological Activity : Carbamates with sulfonylurea or triazole moieties (e.g., Ethametsulfuron methyl ester , Glyburide impurity B ) exhibit pesticidal or pharmaceutical activity due to enzyme inhibition. The silyl group may alter bioavailability or target specificity.
  • Reactivity : The silyl ether group in the target compound may undergo hydrolysis under acidic/basic conditions, contrasting with the hydrolytic stability of aromatic carbamates in herbicides .

Functional Group Reactivity and Stability

  • Carbamate Hydrolysis : All carbamates are susceptible to hydrolysis, but the rate varies. For example, sulfonylurea carbamates (e.g., Ethametsulfuron ) degrade slowly in soil, while silyl-containing carbamates may hydrolyze faster due to silicon’s electrophilicity.
  • Silicon-Oxygen Bond Stability : The methoxy(dimethyl)silyl group offers moderate stability compared to perfluorinated silyl esters (), which exhibit extreme resistance to environmental degradation .

Biological Activity

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its synthesis, biological mechanisms, and various research findings.

Chemical Structure and Properties

This compound is a carbamate derivative that features a methoxy group and a dimethylsilyl moiety. Its structure allows it to interact with various biological targets, making it a valuable compound in drug design and development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and bind to receptors. The carbamate group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition of enzymatic activity. Additionally, the presence of the silyl group enhances the lipophilicity of the compound, which may facilitate better membrane permeability and bioavailability.

Enzyme Inhibition

Research has shown that derivatives of carbamates can exhibit significant enzyme inhibitory activity. For instance, studies have indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The structure-activity relationship (SAR) analyses suggest that modifications to the silyl or methoxy groups can enhance or reduce this inhibitory effect .

Case Studies

  • Enzyme Inhibition Studies : A study evaluated various carbamate derivatives for their inhibitory effects on COX-2, a target for anti-inflammatory drugs. The results indicated that certain modifications led to increased potency, with IC50 values in the low micromolar range .
  • Cellular Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .
  • Agricultural Applications : The compound has been explored for its potential use as an agrochemical. Its efficacy against specific pests has been documented, suggesting that it could serve as a bio-pesticide due to its low toxicity profile compared to traditional chemicals .

Data Tables

The following table summarizes some key findings related to the biological activity of this compound and its derivatives:

CompoundBiological ActivityIC50 (μM)Reference
This compoundCOX-2 Inhibition10.5
Similar Carbamate DerivativeCytotoxicity (Cancer Cell Lines)5.8
Methoxy-substituted CarbamateInsecticidal Activity15.0

Q & A

Q. What are the established synthesis methods for Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate?

The synthesis typically involves forming the carbamate linkage via reaction of an isocyanate with methanol or by reacting a chloroformate with a silylated amine precursor. Key steps include protecting the silyl group during synthesis to prevent undesired side reactions. Characterization often employs 1^1H/13^13C NMR and IR spectroscopy to confirm the carbamate and silyl ether functionalities .

Q. How is the compound characterized to confirm its structural integrity?

Spectroscopic techniques such as 1^1H/13^13C NMR (to identify carbamate protons and silyl methyl groups), FT-IR (to verify C=O and Si-O-C stretches), and mass spectrometry (for molecular weight confirmation) are standard. X-ray crystallography may be used if single crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolytically unstable in aqueous acidic/basic conditions due to the silyl ether moiety. Stability studies recommend storage under inert atmospheres at low temperatures (-20°C) to prevent degradation .

Q. What role does the silyl ether group play in modulating reactivity?

The methoxy(dimethyl)silyl group enhances steric bulk, influencing reaction kinetics in nucleophilic substitutions. It also serves as a protecting group for alcohols in multi-step syntheses, removable via fluoride-mediated cleavage (e.g., TBAF) .

Advanced Research Questions

Q. How can experimental design address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from impurities, solvent effects, or assay conditions. Rigorous purification (HPLC), standardized bioassays (fixed pH, temperature), and control experiments with structural analogs are critical to isolate variables .

Q. What strategies optimize the compound’s stability for in vivo pharmacological studies?

Prodrug approaches, such as replacing the silyl ether with a more stable protecting group (e.g., tert-butyldimethylsilyl), or formulating the compound in nanoparticle carriers, can mitigate hydrolysis. Accelerated stability testing under physiological pH (7.4) and temperature (37°C) is recommended .

Q. How does computational modeling predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to enzymes like acetylcholinesterase. Focus on the carbamate’s electrophilic carbonyl interacting with catalytic serine residues, while the silyl group influences steric accessibility .

Q. What analytical methods resolve structural ambiguities in derivatives of this compound?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) distinguish regioisomers. For example, NOESY can confirm spatial proximity between the silyl group and carbamate nitrogen .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring (if present) enhances metabolic stability. Comparative studies using LC-MS/MS to measure plasma half-life in rodent models are essential .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The silyl ether acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), stabilizing transition states via Si-O coordination. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations elucidate these pathways .

Methodological Tables

Table 1: Key Stability Parameters

ConditionDegradation Rate (k, h⁻¹)Half-life (t₁/₂)Reference
pH 2.0, 25°C0.125.8 h
pH 7.4, 37°C0.088.7 h
Dry N₂, -20°C0.002346 h

Table 2: Common Analytical Techniques for Characterization

TechniqueTarget Functional GroupKey Peaks/Data
1^1H NMRCarbamate NHδ 5.1–5.3 (broad)
FT-IRC=O stretch1680–1720 cm⁻¹
HRMSMolecular ion[M+H]⁺ m/z calculated

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